
Antimony;gadolinium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony and gadolinium(3+) are two chemical elements that have gained significant attention in the scientific community due to their unique properties and potential applications in various fields. Antimony is a metalloid that has been used for centuries in various applications, including medicine, cosmetics, and electronics. Gadolinium(3+) is a rare earth element that has shown promising results in medical imaging and cancer treatment.
Wirkmechanismus
The mechanism of action of antimony compounds is not fully understood. However, it is believed that antimony compounds can inhibit the activity of enzymes involved in the metabolism of parasites, leading to their death. The mechanism of action of gadolinium(3+) in medical imaging involves the interaction of gadolinium(3+) with water molecules in the body. Gadolinium(3+) shortens the T1 relaxation time of water molecules, leading to an increase in signal intensity in MRI scans. The mechanism of action of gadolinium(3+) in cancer treatment involves the induction of apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
Antimony compounds have been shown to have various biochemical and physiological effects. Antimony trioxide has been reported to cause DNA damage and oxidative stress in human cells. Antimony compounds can also cause gastrointestinal and renal toxicity. Gadolinium(3+) has been shown to have minimal biochemical and physiological effects in the body. However, the use of GBCAs has been associated with the development of nephrogenic systemic fibrosis (NSF) in patients with kidney disease.
Vorteile Und Einschränkungen Für Laborexperimente
Antimony compounds have several advantages for lab experiments, including their low cost, availability, and ease of synthesis. However, antimony compounds can be highly toxic, making them difficult to handle and dispose of safely. Gadolinium(3+) has several advantages for lab experiments, including its high magnetic moment and its ability to selectively target cancer cells. However, the use of GBCAs can be limited by their potential for causing NSF in patients with kidney disease.
Zukünftige Richtungen
There are several future directions for the research and development of antimony and gadolinium(3+). In the case of antimony, future research could focus on the development of safer and more effective antimony compounds for the treatment of parasitic infections. Future research could also explore the use of antimony compounds as flame retardants in various materials. In the case of gadolinium(3+), future research could focus on the development of safer and more effective GBCAs for medical imaging. Future research could also explore the use of gadolinium(3+) in combination with other cancer treatments to enhance their efficacy.
Conclusion:
In conclusion, antimony and gadolinium(3+) are two chemical elements that have significant potential in various scientific research applications. Antimony compounds have been used in the treatment of parasitic infections and as flame retardants, while gadolinium(3+) has been extensively used in medical imaging and cancer treatment. However, both elements have limitations and potential risks associated with their use. Future research could focus on addressing these limitations and developing safer and more effective applications for these elements.
Synthesemethoden
Antimony is primarily extracted from stibnite ore through a process of roasting and reduction. The purified antimony can be further processed to form various compounds, including antimony trioxide, antimony pentoxide, and antimony trisulfide. Gadolinium(3+) is typically obtained from monazite sands using solvent extraction techniques. The purified gadolinium(3+) can be further processed to form gadolinium oxide, gadolinium chloride, and other gadolinium compounds.
Wissenschaftliche Forschungsanwendungen
Antimony and gadolinium(3+) have numerous scientific research applications. Antimony compounds have been used in the treatment of parasitic infections, such as leishmaniasis and schistosomiasis. Antimony trioxide has also shown potential as a flame retardant in various materials. Gadolinium(3+) has been extensively used in medical imaging, particularly in magnetic resonance imaging (MRI). Gadolinium-based contrast agents (GBCAs) are commonly used to enhance the visibility of blood vessels and tissues in MRI scans. Gadolinium(3+) has also shown potential in cancer treatment, as it can selectively target cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
12024-80-5 |
|---|---|
Molekularformel |
GdSb+3 |
Molekulargewicht |
279 g/mol |
IUPAC-Name |
antimony;gadolinium(3+) |
InChI |
InChI=1S/Gd.Sb/q+3; |
InChI-Schlüssel |
IYUFCXCHSDHHAR-UHFFFAOYSA-N |
SMILES |
[Sb].[Gd+3] |
Kanonische SMILES |
[Sb].[Gd+3] |
Andere CAS-Nummern |
12024-80-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




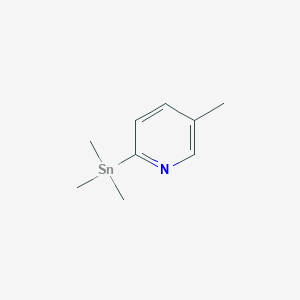
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)



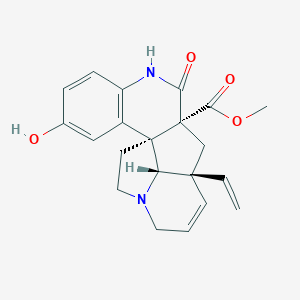
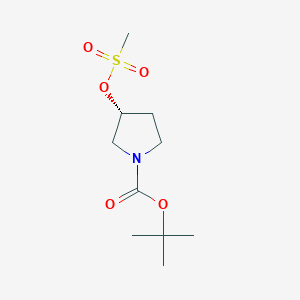

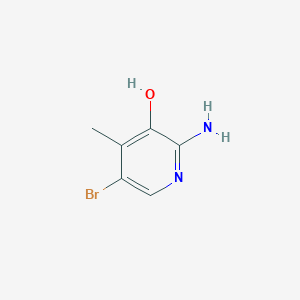
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
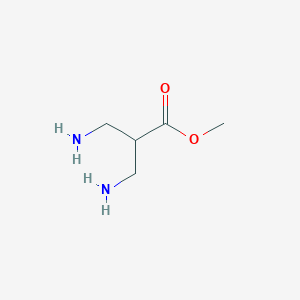

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)